BenchChemオンラインストアへようこそ!

5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine

LogP Hydrophilicity Drug-likeness

5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1016504-22-5) is a heterocyclic small molecule (C₁₀H₉N₃O₂, MW 203.2 g/mol) that integrates a saturated 2,3-dihydrobenzofuran ring with a 1,3,4-oxadiazol-2-amine core. The compound features a chiral center at the C-2 position of the dihydrobenzofuran moiety, a structural attribute absent in its fully aromatic benzofuran analogs.

Molecular Formula C10H9N3O2
Molecular Weight 203.201
CAS No. 1016504-22-5
Cat. No. B2549518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
CAS1016504-22-5
Molecular FormulaC10H9N3O2
Molecular Weight203.201
Structural Identifiers
SMILESC1C(OC2=CC=CC=C21)C3=NN=C(O3)N
InChIInChI=1S/C10H9N3O2/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-4,8H,5H2,(H2,11,13)
InChIKeyWIRXXPMFPSECKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1016504-22-5): Chemical Identity and Procurement Baseline


5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1016504-22-5) is a heterocyclic small molecule (C₁₀H₉N₃O₂, MW 203.2 g/mol) that integrates a saturated 2,3-dihydrobenzofuran ring with a 1,3,4-oxadiazol-2-amine core [1]. The compound features a chiral center at the C-2 position of the dihydrobenzofuran moiety, a structural attribute absent in its fully aromatic benzofuran analogs [2]. It is commercially available as a research-grade building block from multiple reputable vendors including Santa Cruz Biotechnology (sc-349939), Enamine (EN300-51465), and Biosynth, with typical purity specifications of 95% [1]. Predicted physicochemical properties include a calculated LogP of 0.70, polar surface area (PSA) of 74.17 Ų, one hydrogen-bond donor (the primary amine), and four hydrogen-bond acceptors, placing the compound within Lipinski's rule-of-five compliance boundaries [1].

Why the 2,3-Dihydrobenzofuran-Oxadiazole Hybrid Cannot Be Replaced by Generic Benzofuran or Oxadiazole Analogs


Close structural analogs—particularly 5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 933244-58-7), the fully aromatic counterpart—differ substantially in key physicochemical properties that govern solubility, permeability, and molecular recognition . The target compound's saturated dihydrobenzofuran ring lowers the calculated LogP by approximately 1.3 log units (0.70 vs. 2.00 for the aromatic analog) and introduces a stereogenic center at the C-2 position, creating a chiral scaffold unavailable in planar benzofuran-based oxadiazoles [1]. Methoxy- and ethoxy-substituted benzofuran–oxadiazole analogs (e.g., CAS 1105193-69-8, LogP 2.00; CAS 1421485-28-0) further increase lipophilicity and molecular weight, altering passive membrane permeability and protein-binding profiles . These divergences mean that in-class compounds cannot be assumed interchangeable without quantitative head-to-head evaluation in the specific assay or application context.

Head-to-Head Physicochemical and Structural Differentiation Evidence for 5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine


LogP Reduction of 1.30 Units vs. Aromatic Benzofuran Analog Indicates Superior Aqueous Compatibility

The target compound exhibits a calculated LogP of 0.70, which is 1.30 log units lower than that of its closest fully aromatic analog, 5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 933244-58-7, LogP 2.00) [1]. This reduction is consistent with saturation of the furan ring, which increases polar surface area relative to molecular volume and enhances hydrogen-bonding capacity with water. The target compound also shows approximately 0.70 lower LogP than the 7-methoxy-substituted analog (LogP 2.00), indicating that saturation is a more effective hydrophilicity modulator than methoxy introduction .

LogP Hydrophilicity Drug-likeness

Polar Surface Area Advantage: 74.17 Ų vs. 78.81 Ų for Aromatic Analog

The calculated polar surface area (PSA) of the target compound is 74.17 Ų, compared to 78.81 Ų for the aromatic analog 5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine [1]. The 7-methoxy-substituted analog has an even larger PSA of 88.04 Ų . While all three values remain below the 140 Ų threshold generally associated with good oral absorption, the target compound's lower PSA relative to its aromatic counterpart may confer a marginal advantage in passive membrane permeability, particularly relevant for blood-brain barrier penetration studies, without sacrificing the solubility benefits conferred by its lower LogP [1].

Polar Surface Area Membrane Permeability Oral Bioavailability

Chiral Center at C-2 Enables Stereochemistry-Dependent Activity Profiling

The saturated 2,3-dihydrobenzofuran ring introduces a stereogenic sp³ carbon at the C-2 position, which is absent in the planar aromatic analog 5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine and in all fully aromatic benzofuran–oxadiazole hybrids [1]. Although the commercially available material may be racemic, this chiral center provides a handle for enantiomeric separation and stereochemistry–activity relationship (SSAR) studies [1]. In the broader benzofuran–oxadiazole class, structural hybrid 5d (a related benzofuran–oxadiazole) demonstrated an IC₅₀ of 6.3 ± 0.7 μM against the A549 lung cancer cell line, outperforming the reference drug crizotinib (IC₅₀ 8.54 ± 0.84 μM) [2]. While this class-level evidence does not yet include the target compound, it demonstrates that benzofuran–oxadiazole hybrids are capable of delivering single-digit micromolar potency in relevant disease models, and the target compound's unique chiral scaffold offers a distinct structural entry point for SAR exploration [2].

Chirality Stereochemistry Enantioselectivity

Molecular Weight: 203.2 g/mol Occupies a Favorable Low-MW Niche vs. Substituted Analogs

At 203.2 g/mol, the target compound is 28 g/mol lighter than the 7-methoxy-substituted analog (231.2 g/mol, CAS 1105193-69-8) and 42 g/mol lighter than the 7-ethoxy-substituted analog (245.2 g/mol, CAS 1421485-28-0) [1]. This places the target compound firmly within the 'lead-like' molecular weight range (MW ≤ 350) and closer to 'fragment-like' criteria (MW ≤ 250), whereas the alkoxy-substituted analogs begin to approach drug-like molecular weights that limit room for subsequent optimization [1]. The target compound's MW is only marginally higher (by 2 g/mol) than the aromatic analog (201.2 g/mol), preserving similar size while delivering the unique dihydrobenzofuran scaffold .

Molecular Weight Lead-likeness Fragment-based design

Rotatable Bond Count: 1 vs. 1 (Aromatic Analog) Preserves Conformational Rigidity While Adding sp³ Character

The target compound has one freely rotatable bond (connecting the dihydrobenzofuran C-2 to the oxadiazole ring), identical to the aromatic analog 5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine [1]. However, the saturated dihydrobenzofuran ring introduces a puckered conformation at C-2 that is absent in the planar aromatic furan ring, creating subtle differences in the spatial presentation of the oxadiazole-amine pharmacophore relative to the benzene ring. The 7-methoxy and 7-ethoxy analogs each have two rotatable bonds, introducing additional conformational flexibility that may reduce binding affinity through entropic penalties in rigid protein binding pockets .

Conformational Rigidity Entropy Binding Affinity

Commercial Availability at 95% Purity from Multiple Orthogonal Suppliers Reduces Single-Source Procurement Risk

The target compound is available at 95% purity from Enamine (EN300-51465), Santa Cruz Biotechnology (sc-349939, 250 mg and 1 g), and Biosynth (3D-RQB50422) [1][2]. In contrast, the aromatic analog 5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is available at 97% purity primarily from a single supplier (Chemenu CM530046), creating potential supply chain vulnerability . The 7-ethoxy analog (CAS 1421485-28-0) is listed as 'Discontinued' by CymitQuimica, highlighting the supply volatility risk inherent in less-demanded analogs . The multi-supplier availability of the target compound at consistent specifications (95% purity, solid physical state, predicted melting point 143.48 °C) provides procurement resilience for longitudinal research programs [1][2].

Supply Chain Purity Procurement

Evidence-Based Research Application Scenarios for 5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1016504-22-5)


Fragment-Based Drug Discovery Requiring a Low-MW, Chiral, Rule-of-Five-Compliant Oxadiazole Scaffold

The compound's molecular weight of 203.2 g/mol and calculated LogP of 0.70 position it as a fragment-like starting point for lead generation. Its compliance with all four Lipinski rule-of-five criteria (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and the presence of a single stereogenic center at the dihydrobenzofuran C-2 position make it suitable for fragment growing and enantiomeric separation strategies in hit-to-lead programs targeting enzymes, kinases, or GPCRs [1][2].

Development of Aqueous-Soluble Benzofuran–Oxadiazole Libraries for Cellular Phenotypic Screening

Relative to the aromatic analog (LogP 2.00), the target compound's LogP reduction of 1.30 units predicts significantly higher aqueous solubility, reducing the need for DMSO as a co-solvent in cell-based assays. This property is particularly relevant for phenotypic screening campaigns where compound precipitation at high concentrations can generate false negatives [1].

Medicinal Chemistry Programs Exploring Stereochemistry–Activity Relationships (SSAR) in the Benzofuran–Oxadiazole Series

The chiral C-2 center of the dihydrobenzofuran ring provides a structural feature absent in all fully aromatic benzofuran–oxadiazole analogs. Enantiomeric resolution followed by differential biological testing enables SSAR studies that can generate composition-of-matter intellectual property and provide deeper insights into target–ligand recognition requirements [2][3].

Academic Core Facility Procurement: Multi-Supplier Sourcing for Long-Duration Collaborative Projects

With at least three independent commercial suppliers (Enamine, Santa Cruz Biotechnology, Biosynth) providing the compound at 95% purity, core facilities supporting multi-year collaborative grants can diversify procurement to mitigate supply disruption risk. This contrasts with the single-supplier status of the aromatic analog and the commercial discontinuation of the 7-ethoxy analog [1].

Quote Request

Request a Quote for 5-(2,3-Dihydro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.